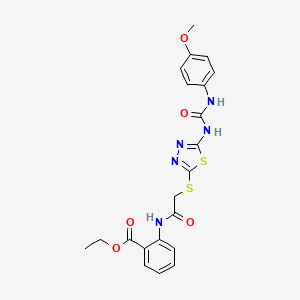

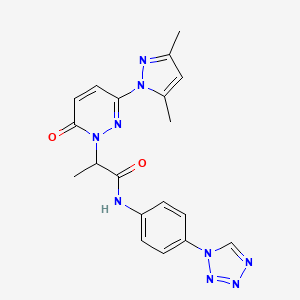

![molecular formula C18H16FN3O2S B2982360 2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide CAS No. 329929-16-0](/img/structure/B2982360.png)

2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide” is a derivative of quinazolinone . Quinazolinone derivatives are known to possess a variety of biological effects including anticancer, anticonvulsant, and antimicrobial activities . This specific compound is an intermediate in the synthesis process of both N-substituted and heterocyclic compounds containing a quinazolin-4-one moiety .

Synthesis Analysis

The synthesis of this compound involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate . The synthesis process was carried out using the S-arylation method .Molecular Structure Analysis

The quinazoline ring in this compound forms a dihedral angle with the phenyl ring . In the crystal structure, C—H⋯O hydrogen-bonding interactions result in the formation of columns running in a certain direction . The most important contributions to the surface contacts are from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O interactions .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with ethyl chloroacetate .Scientific Research Applications

Anticancer Research

Quinazolinone derivatives have been extensively studied for their anticancer properties. They are known to interfere with various cellular pathways that are crucial for cancer cell proliferation and survival. For instance, some quinazolinone compounds exhibit the ability to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells . This inhibition can lead to the suppression of tumor growth and metastasis.

Antimicrobial Activity

The structural complexity of quinazolinones allows them to interact with bacterial and fungal cell components, disrupting their normal function. Research has shown that certain quinazolinone derivatives possess significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents .

Anticonvulsant Effects

Quinazolinones have been identified as potential anticonvulsant agents due to their ability to modulate neurotransmitter pathways in the brain. Some derivatives have shown promising results in preclinical studies, reducing the frequency and severity of seizures .

Anti-inflammatory Properties

Inflammation is a biological response to harmful stimuli, but chronic inflammation can lead to various diseases. Quinazolinone derivatives can act on inflammatory mediators, thereby exhibiting anti-inflammatory effects. This property is beneficial for the treatment of chronic inflammatory conditions .

Antituberculosis Activity

Tuberculosis remains a major global health challenge. Quinazolinone derivatives have been found to have good activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. This activity is attributed to the compound’s ability to interfere with the bacterial cell wall synthesis .

Cholesterol Regulation

Some quinazolinone derivatives have been investigated for their capacity to influence cholesterol levels in the body. They may have a role in increasing high-density lipoprotein (HDL) cholesterol, which is considered “good” cholesterol and helps reduce the risk of heart disease .

Mechanism of Action

Target of Action

Quinazolinone derivatives, which this compound is a part of, have been reported to possess a variety of biological effects including anticancer, anti-convulsant, and antimicrobial activities . This suggests that the compound may interact with multiple targets involved in these biological processes.

Mode of Action

It is known that quinazolinone derivatives can interact with their targets in various ways, leading to changes in cellular processes .

Biochemical Pathways

Given the reported biological activities of quinazolinone derivatives, it can be inferred that this compound may affect pathways related to cell proliferation, neuronal signaling, and microbial growth .

Result of Action

Based on the reported biological activities of quinazolinone derivatives, this compound may induce cell death in cancer cells, modulate neuronal activity, or inhibit microbial growth .

Future Directions

properties

IUPAC Name |

2-(3-ethyl-4-oxoquinazolin-2-yl)sulfanyl-N-(4-fluorophenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16FN3O2S/c1-2-22-17(24)14-5-3-4-6-15(14)21-18(22)25-11-16(23)20-13-9-7-12(19)8-10-13/h3-10H,2,11H2,1H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTUJGRBLKYPKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Azabicyclo[3.2.1]oct-3-ene;hydrochloride](/img/structure/B2982278.png)

![5-(1-adamantyl)-N-[(E)-(4-methylphenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2982283.png)

![2-(3-bromophenyl)-4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2982290.png)

![Ethyl 2-[2-[2-(cyclohexylamino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2982298.png)

![(Z)-4-(N-benzyl-N-methylsulfamoyl)-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2982300.png)